molecular formula C12H15NO2 B13332257 Methyl 3-(cyclobutylamino)benzoate

Methyl 3-(cyclobutylamino)benzoate

Cat. No.: B13332257
M. Wt: 205.25 g/mol
InChI Key: NPGGHCXOFPZKPC-UHFFFAOYSA-N
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Description

Its structural uniqueness lies in the cyclobutylamino group, which confers distinct steric and electronic properties compared to simpler alkyl or aryl substituents in analogous benzoates.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-(cyclobutylamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-4-2-7-11(8-9)13-10-5-3-6-10/h2,4,7-8,10,13H,3,5-6H2,1H3

InChI Key

NPGGHCXOFPZKPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclobutylamino)benzoate typically involves the esterification of 3-(cyclobutylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(cyclobutylamino)benzoic acid+methanolacid catalystMethyl 3-(cyclobutylamino)benzoate+water\text{3-(cyclobutylamino)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(cyclobutylamino)benzoic acid+methanolacid catalyst​Methyl 3-(cyclobutylamino)benzoate+water

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, solid acid catalysts such as zirconium or titanium-based catalysts can be used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclobutylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 3-(cyclobutylamino)benzoic acid and methanol.

    Nitration: Electrophilic aromatic substitution can introduce nitro groups into the benzene ring.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid is commonly used.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is effective for reducing nitro groups.

Major Products

    Hydrolysis: 3-(cyclobutylamino)benzoic acid and methanol.

    Nitration: Methyl 3-(cyclobutylamino)-4-nitrobenzoate.

    Reduction: Methyl 3-(cyclobutylamino)-4-aminobenzoate.

Scientific Research Applications

Methyl 3-(cyclobutylamino)benzoate is an organic compound that features a methyl ester group and a cyclobutylamino substituent attached to a benzene ring. It has a molecular formula of C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of approximately 219.28 g/mol. The presence of both ester and amine functional groups in its structure allows for diverse chemical reactivity, making it potentially useful in medicinal chemistry and organic synthesis.

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry: It can be used as an intermediate in synthesizing various drug candidates. The amine and ester groups can be modified to optimize biological activity.
  • Organic Synthesis: It serves as a building block in synthesizing complex organic molecules.
  • Materials Science: It can be used in developing new materials with specific properties.

Related Research

While the search results do not provide specific case studies or detailed research findings for this compound, they do highlight related research areas:

  • Inhibition of Lactate Transporter: Research has explored the inhibitory activity of certain amine compounds on malaria parasites, indicating the potential of amine-containing compounds in medicinal chemistry .
  • Adenosine Receptor Agonists: Studies have identified potent and selective A3 adenosine receptor agonists through the modification of nucleosides, suggesting the broader applicability of chemical modifications in developing therapeutic agents .
  • TRPA1 Modulators: N-prop-2-ynylcarboxamide derivatives have been identified as useful TRPA1 modulators .
  • Ethyl 2-(cyclobutylamino)benzoate: This compound has garnered interest in medicinal chemistry due to its potential biological activities, such as anesthetic effects. It may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction.

Mechanism of Action

The exact mechanism of action of Methyl 3-(cyclobutylamino)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the detailed mechanisms and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Synthesis Complexity : Compounds like 5a and 3c require multi-step syntheses with precise temperature control (115–150°C) and chiral reagents, whereas simpler benzoates (e.g., ethyl benzoate) are produced via straightforward esterification .
  • Characterization Gaps: Unlike 3c and 5a, which have detailed ¹H/¹³C-NMR data confirming stereochemistry and purity, Methyl 3-(cyclobutylamino)benzoate lacks reported spectral data in the provided evidence .

Solubility and Stability

  • Ethyl benzoate (): Exhibits low water solubility (0.6 g/L at 20°C) and high lipid solubility, making it suitable for cosmetic formulations.
  • Methyl 3-(benzylamino)propanoate (3c): Polar benzylamino and ester groups likely enhance solubility in polar aprotic solvents (e.g., DMSO), though explicit data are absent .
  • This compound: The cyclobutyl group may reduce water solubility compared to benzylamino analogs due to increased hydrophobicity but improve metabolic stability in biological systems .

Biological Activity

Methyl 3-(cyclobutylamino)benzoate is an organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutylamino group attached to a benzoate moiety. This unique structure imparts distinct chemical properties that may influence its biological activity.

Compound Name Structural Features Unique Aspects
This compoundEster with cyclobutylamine groupPotential for diverse biological interactions
Methyl benzoateSimple ester structureLacks the cyclobutylamino group
Ethyl 3-(cyclobutylamino)benzoateEthyl group instead of methylVariations in solubility and reactivity
3-(Cyclobutylamino)benzoic acidAcid form without ester groupMore polar, potentially differing biological effects

The exact mechanism of action for this compound remains largely uncharacterized. However, preliminary studies suggest that it may interact with specific molecular targets, possibly involving modulation of enzyme activity or receptor binding. Further research is required to elucidate these interactions definitively.

Pharmacological Potential

Research indicates that this compound has been investigated for various pharmacological activities, including:

Case Studies

A notable study explored a library of cyclobutane-based integrin antagonists, where similar compounds demonstrated significant effects on platelet aggregation and angiogenesis. These findings highlight the potential for this compound to influence similar pathways due to its structural characteristics .

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound exhibits unique properties when juxtaposed with simpler esters or amines. For instance:

  • Methyl Benzoate : Lacks the cyclobutylamine group, resulting in less complex reactivity and potential biological interactions.
  • Ethyl 3-(cyclobutylamino)benzoate : Exhibits variations in solubility and reactivity due to the ethyl substitution.

These differences underscore the significance of the cyclobutylamine moiety in enhancing biological activity and interaction profiles.

Research Findings

Recent investigations into related compounds have shown promising results regarding their biological activities:

  • Cytotoxicity Studies : Compounds structurally related to this compound have demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
  • In Vivo Studies : Animal models have been employed to assess the safety and efficacy of related compounds, indicating a favorable safety profile at therapeutic doses .

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